molecular formula C12H12BrNO B15065421 4-Bromo-8-methoxy-2,6-dimethylquinoline

4-Bromo-8-methoxy-2,6-dimethylquinoline

Cat. No.: B15065421
M. Wt: 266.13 g/mol
InChI Key: JAJYQYUPFNCCLH-UHFFFAOYSA-N
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Description

4-Bromo-8-methoxy-2,6-dimethylquinoline is a brominated quinoline derivative with the molecular formula C12H12BrNO and a molecular weight of 266.13 g/mol . This compound is known for its unique chemical structure, which includes a bromine atom at the 4-position, a methoxy group at the 8-position, and two methyl groups at the 2- and 6-positions on the quinoline ring.

Preparation Methods

The synthesis of 4-Bromo-8-methoxy-2,6-dimethylquinoline typically involves the bromination of 8-methoxy-2,6-dimethylquinoline. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Bromo-8-methoxy-2,6-dimethylquinoline undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bromine, N-bromosuccinimide, potassium permanganate, chromium trioxide, lithium aluminum hydride, and sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Bromo-8-methoxy-2,6-dimethylquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-8-methoxy-2,6-dimethylquinoline involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .

Comparison with Similar Compounds

4-Bromo-8-methoxy-2,6-dimethylquinoline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H12BrNO

Molecular Weight

266.13 g/mol

IUPAC Name

4-bromo-8-methoxy-2,6-dimethylquinoline

InChI

InChI=1S/C12H12BrNO/c1-7-4-9-10(13)6-8(2)14-12(9)11(5-7)15-3/h4-6H,1-3H3

InChI Key

JAJYQYUPFNCCLH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C(N=C2C(=C1)OC)C)Br

Origin of Product

United States

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